molecular formula C23H31N3O5S B7533980 N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide

N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide

Cat. No. B7533980
M. Wt: 461.6 g/mol
InChI Key: FXKJYOIAWBTLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide is a chemical compound that is commonly referred to as MLN-4924. It is a small molecule inhibitor that has shown promising results in the field of cancer research. The compound is known to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of protein degradation pathways.

Mechanism of Action

MLN-4924 inhibits the activity of NEDD8-activating enzyme (N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide), which is a crucial component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of various proteins within the cell, including those involved in cell cycle regulation, DNA repair, and apoptosis. N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide plays a key role in the activation of the cullin-RING ligase (CRL) pathway, which is responsible for the degradation of many oncogenic proteins. Inhibition of N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide by MLN-4924 leads to the accumulation of NEDD8-conjugated proteins, which in turn activates the CRL pathway and leads to the degradation of various oncogenic proteins.
Biochemical and physiological effects:
MLN-4924 has been shown to have a potent antiproliferative effect on cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, MLN-4924 has been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

MLN-4924 has several advantages for use in lab experiments. The compound has a high potency and selectivity for N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide inhibition, making it a valuable tool for studying the role of N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide in cancer and other diseases. In addition, MLN-4924 has been shown to be effective in both in vitro and in vivo models of cancer, making it a versatile compound for pre-clinical studies. However, there are also some limitations to the use of MLN-4924 in lab experiments. The compound has a relatively short half-life, which may limit its efficacy in some experimental settings. In addition, MLN-4924 has been shown to be toxic to some normal cells, which may limit its clinical use.

Future Directions

There are several future directions for research on MLN-4924. One area of interest is the identification of biomarkers that can predict response to MLN-4924 treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of MLN-4924 in cancer treatment. In addition, there is a need for further studies to investigate the potential use of MLN-4924 in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, there is a need for further studies to optimize the synthesis and formulation of MLN-4924 for clinical use.

Synthesis Methods

The synthesis of MLN-4924 involves a multi-step process that begins with the preparation of the starting material, 2-morpholin-4-ylphenol. This is followed by the synthesis of the intermediate, N-[5-(2-methoxyphenylsulfonyl)-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide. The final step involves the conversion of the intermediate to MLN-4924 using a palladium-catalyzed coupling reaction. The overall yield of the synthesis process is approximately 10%.

Scientific Research Applications

MLN-4924 has shown promising results in pre-clinical studies as a potential anticancer agent. The compound has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. The mechanism of action of MLN-4924 involves the inhibition of the NEDD8-activating enzyme, which leads to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING ligase (CRL) pathway. This results in the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth.

properties

IUPAC Name

N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5S/c1-23(2,3)16-22(27)24-19-15-17(9-10-20(19)26-11-13-31-14-12-26)32(28,29)25-18-7-5-6-8-21(18)30-4/h5-10,15,25H,11-14,16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKJYOIAWBTLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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